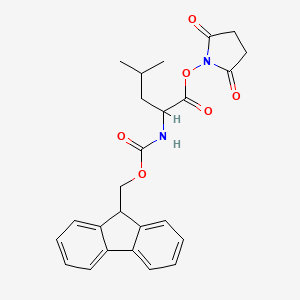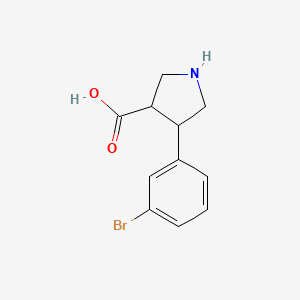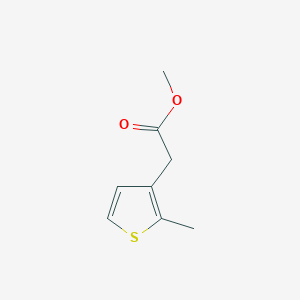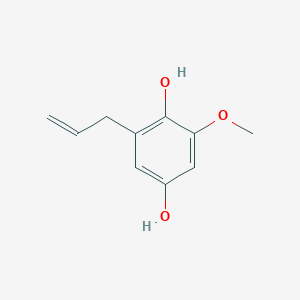![molecular formula C159H177N21O15 B13385481 5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one CAS No. 9014-25-9](/img/structure/B13385481.png)
5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-tert-butyl-1’-methylspiro[1,3-dihydroindene-2,5’-imidazolidine]-2’,4’-dione;7-tert-butyl-1’-methylspiro[2,4-dihydro-1H-naphthalene-3,5’-imidazolidine]-2’,4’-dione;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrazino[2,3-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrido[2,3-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,4’-1H-pyrimido[4,5-d][1,3]oxazine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,3’-pyrrolidine]-2’,5’-dione;5-tert-butylspiro[1,3-dihydroindene-2,7’-5H-pyrrolo[2,3-b]pyrazine]-6’-one;5-tert-butylspiro[1,3-dihydroindene-2,3’-1H-pyrrolo[2,3-b]pyridine]-2’-one;5-tert-butylspiro[1,3-dihydroindene-2,5’-7H-pyrrolo[2,3-d]pyrimidine]-6’-one” is a complex organic molecule characterized by multiple spiro-linked heterocyclic structures. These compounds are notable for their unique structural features, which include tert-butyl groups and various heterocyclic rings, making them of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the indene or naphthalene core: This can be achieved through cyclization reactions.
Introduction of tert-butyl groups: This is usually done via Friedel-Crafts alkylation.
Spiro-linkage formation: This involves the reaction of the core structure with appropriate heterocyclic precursors under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve:
Batch processing: For small-scale production, where each step is carried out sequentially.
Continuous flow synthesis: For large-scale production, which allows for the continuous addition of reactants and removal of products.
Analyse Chemischer Reaktionen
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as pharmaceutical agents.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific structure and the target they interact with. Generally, they may:
Bind to specific receptors: Modulating biological pathways.
Inhibit enzymes: Affecting metabolic processes.
Interact with DNA or RNA: Influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiroindolines
- Spirooxazines
- Spiropyrrolidines
Uniqueness
The uniqueness of these compounds lies in their:
- Structural diversity : Multiple spiro-linked heterocyclic rings.
- Functional groups : Presence of tert-butyl groups and various heteroatoms.
- Potential applications : Wide range of uses in different fields of research.
Eigenschaften
CAS-Nummer |
9014-25-9 |
|---|---|
Molekularformel |
C159H177N21O15 |
Molekulargewicht |
2622.2 g/mol |
IUPAC-Name |
5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one |
InChI |
InChI=1S/C19H20N2O2.C19H20N2O.2C18H19N3O2.2C18H19N3O.C17H22N2O2.C16H20N2O2.C16H19NO2/c1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(22)23-19;1-18(2,3)14-7-6-12-10-19(11-13(12)9-14)15-5-4-8-20-16(15)21-17(19)22;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(22)23-18;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(20-7-6-19-14)21-16(22)23-18;1-17(2,3)13-5-4-11-7-18(8-12(11)6-13)14-9-19-10-20-15(14)21-16(18)22;1-17(2,3)13-5-4-11-9-18(10-12(11)8-13)14-15(21-16(18)22)20-7-6-19-14;1-16(2,3)13-6-5-12-10-17(8-7-11(12)9-13)14(20)18-15(21)19(17)4;1-15(2,3)12-6-5-10-8-16(9-11(10)7-12)13(19)17-14(20)18(16)4;1-15(2,3)12-5-4-10-7-16(8-11(10)6-12)9-13(18)17-14(16)19/h4-9H,10-11H2,1-3H3,(H,20,21,22);4-9H,10-11H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);4-6,9-10H,7-8H2,1-3H3,(H,19,20,21,22);4-8H,9-10H2,1-3H3,(H,20,21,22);5-6,9H,7-8,10H2,1-4H3,(H,18,20,21);5-7H,8-9H2,1-4H3,(H,17,19,20);4-6H,7-9H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
NOVIZZLMWAIZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(CC3(CC2)C(=O)NC(=O)N3C)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)CC(=O)NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC3=O)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=C(NC(=O)O3)N=CC=C4)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=CN=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC3=O)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C4=NC=CN=C4NC(=O)O3)C=C1.CC(C)(C)C1=CC2=C(CC3(C2)C(=O)NC(=O)N3C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13385399.png)
![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385401.png)

![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)




![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)


![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)
